![molecular formula C12H20F7NOSi B15165582 4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine CAS No. 197018-78-3](/img/structure/B15165582.png)
4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine is a specialized organosilicon compound characterized by the presence of a morpholine ring and a heptafluorohexyl group attached to a silicon atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine typically involves the reaction of morpholine with a heptafluorohexyl-substituted silane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include heptafluorohexylsilane and morpholine, with the reaction often facilitated by a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and isolation to obtain the compound in its pure form. Techniques like distillation or chromatography are often employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the silicon atom acts as a reactive site.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The silicon-oxygen bond in the compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can lead to the formation of silanols and morpholine derivatives.
Scientific Research Applications
4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the production of specialty materials, coatings, and surface treatments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine involves its interaction with specific molecular targets and pathways. The heptafluorohexyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions. The silicon atom can form stable bonds with various substrates, facilitating its use in diverse applications.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,6-Heptafluorohexyl methacrylate: This compound shares the heptafluorohexyl group but differs in its functional groups and overall structure.
4,4,5,5,6,6,6-Heptafluorohexanoic acid: Another compound with a heptafluorohexyl group, but with different chemical properties and applications.
Uniqueness
4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine is unique due to the combination of the morpholine ring and the heptafluorohexyl group attached to a silicon atom. This unique structure imparts specific chemical properties, making it valuable in applications where stability, reactivity, and electronic properties are crucial.
Properties
CAS No. |
197018-78-3 |
|---|---|
Molecular Formula |
C12H20F7NOSi |
Molecular Weight |
355.37 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluorohexyl-dimethyl-morpholin-4-ylsilane |
InChI |
InChI=1S/C12H20F7NOSi/c1-22(2,20-5-7-21-8-6-20)9-3-4-10(13,14)11(15,16)12(17,18)19/h3-9H2,1-2H3 |
InChI Key |
WNSPTPZWPZPHBI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC(C(C(F)(F)F)(F)F)(F)F)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



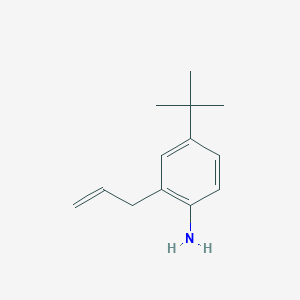
![Ethyl (3E)-3-[(2-chlorophenyl)imino]butanoate](/img/structure/B15165518.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B15165529.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15165537.png)
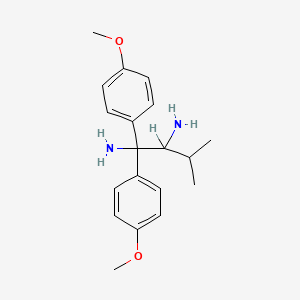
![1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-](/img/structure/B15165550.png)
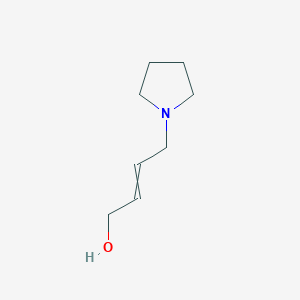
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)
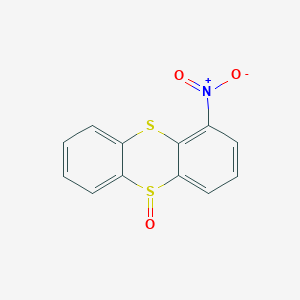
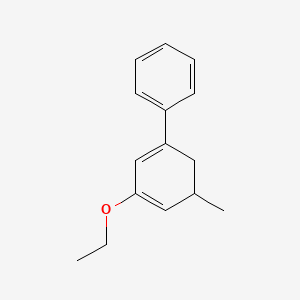
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15165592.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)](/img/structure/B15165598.png)
